molecular formula C14H20ClNO4S B2525728 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide CAS No. 2320897-25-2

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

Cat. No.: B2525728
CAS No.: 2320897-25-2
M. Wt: 333.83
InChI Key: YTSISOJFCKAPJO-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, a cyclopentyl group, and a benzenesulfonamide moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, including the introduction of the chloro group, the hydroxyethoxy group, and the cyclopentyl group onto the benzenesulfonamide core. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chloro group.

    Etherification reactions: to attach the hydroxyethoxy group.

    Cycloaddition reactions: to incorporate the cyclopentyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield ketones, while substitution of the chloro group can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The chloro group and the benzenesulfonamide moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
  • 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonate

Uniqueness

3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c15-12-4-3-5-13(10-12)21(18,19)16-11-14(20-9-8-17)6-1-2-7-14/h3-5,10,16-17H,1-2,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSISOJFCKAPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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